6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLETUFGLJXMETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310769 | |
| Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7120-14-1 | |
| Record name | 7120-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
An In-depth Technical Guide to the Physical Properties of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
Introduction
The fused heterocyclic system, imidazo[2,1-b][1]thiazole, represents a core scaffold in a multitude of pharmacologically active agents. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties[2][3]. The introduction of a 4-nitrophenyl substituent at the 6-position of this bicyclic system yields 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole, a molecule of considerable interest for further functionalization and biological screening.
This technical guide provides a comprehensive overview of the key physical properties of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole. The information herein is curated for researchers, scientists, and drug development professionals, offering both reported data for analogous compounds and standardized protocols for experimental determination. This document is intended to serve as a foundational resource for the synthesis, characterization, and application of this promising heterocyclic compound.
Molecular Structure and Basic Properties
The foundational characteristics of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O₂S | ChemSynthesis |
| Molecular Weight | 245.26 g/mol | ChemSynthesis |
| CAS Number | 7120-14-1 | ChemSynthesis |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; S3 [label="S", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; C7 [label="C", pos="2.5,1.6!"]; C8 [label="C", pos="3.8,1.1!"]; C9 [label="C", pos="4.2, -0.2!"]; C10 [label="C", pos="3.2, -1.1!"]; C11 [label="C", pos="1.9, -0.5!"]; N12 [label="N", pos="5.6, -0.7!"]; O13 [label="O", pos="6.5, -0.1!"]; O14 [label="O", pos="5.9, -1.9!"]; H_C2 [label="H", pos="-2.1,1.3!"]; H_C4 [label="H", pos="0,-2.4!"]; H_C7 [label="H", pos="2.3,2.6!"]; H_C8 [label="H", pos="4.5,1.8!"]; H_C10 [label="H", pos="3.5,-2.1!"]; H_C11 [label="H", pos="1.2,-1.2!"];
// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- N5 [label=""]; N5 -- C6 [label=""]; C6 -- N1 [label=""]; N1 -- C11 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N5 [label=""]; C9 -- N12 [label=""]; N12 -- O13 [label=""]; N12 -- O14 [label=""]; C2 -- H_C2 [label=""]; C4 -- H_C4 [label=""]; C7 -- H_C7 [label=""]; C8 -- H_C8 [label=""]; C10 -- H_C10 [label=""]; C11 -- H_C11 [label=""];
// Double bonds edge [style=double]; C2 -- N1; C4 -- N5; C6 -- C7; C8 -- C9; C10 -- C11; N12 -- O13;
}
Caption: Molecular structure of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole.
Physicochemical Properties
Melting Point
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is using a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate (10-20 °C/min) can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C/min) when the temperature is within 15-20 °C of the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility
The solubility profile of a compound is crucial for its application in various experimental and biological systems. While specific solubility data for 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole is not detailed in the available literature, inferences can be drawn from its structure and the solvents used in the synthesis and purification of related compounds.
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for dissolving similar heterocyclic compounds for biological assays[4].
-
Moderate Solubility: Likely to be observed in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in lower alcohols such as methanol and ethanol, especially upon heating. Ethanol is frequently used as a recrystallization solvent for analogous compounds[4].
-
Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether.
-
Aqueous Solubility: Predicted to be very low in water at neutral pH due to the largely non-polar aromatic structure.
Experimental Protocol for Solubility Determination:
A qualitative assessment of solubility can be performed through a simple vial test.
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of small vials.
-
Solvent Addition: A measured volume of the test solvent (e.g., 1 mL) is added to each vial.
-
Observation: The vials are agitated (vortexed) at a controlled temperature (e.g., 25 °C) for a set period. The solubility is visually assessed as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears largely unchanged.
-
For quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the dissolved compound in a saturated solution.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Based on the structure and data from analogous compounds, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Reference |
| 3150-3000 | Aromatic C-H stretch | Medium to weak | [1] |
| 1610-1580 | C=N stretch (imidazo-thiazole) | Medium | [4] |
| 1540-1500 & 1350-1330 | Asymmetric & Symmetric N-O stretch (NO₂) | Strong | [4] |
| ~1500 | Aromatic C=C stretch | Medium | [4] |
| 700-650 | C-S stretch | Weak | [4] |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
The expected proton NMR signals for 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference (Analogous Compounds) |
| ~8.4-8.2 | Doublet | 2H | Protons ortho to NO₂ on the phenyl ring | [1] |
| ~8.0-7.8 | Doublet | 2H | Protons meta to NO₂ on the phenyl ring | [2] |
| ~7.5-7.0 | Multiplet | 3H | Protons of the imidazo[2,1-b][1]thiazole core | [2][5] |
¹³C NMR Spectroscopy:
The anticipated carbon NMR signals are:
| Chemical Shift (δ, ppm) | Assignment | Reference (Analogous Compounds) |
| ~165-155 | Carbons of the thiadiazole portion of the core | [1] |
| ~150-145 | Carbon bearing the NO₂ group | [1] |
| ~145-110 | Aromatic and imidazo-thiazole carbons | [1][5] |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Data:
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 245, corresponding to the molecular weight of the compound.
-
Isotopic Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.
-
Fragmentation: Key fragmentation pathways may involve the loss of the nitro group (NO₂) or cleavage of the imidazo-thiazole ring system.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique and is more likely to show the molecular ion peak.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
Crystallographic Properties
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While the crystal structure for the title compound is not available in the cited literature, the general planarity of the imidazo[2,1-b][1]thiazole core is a known feature of this class of compounds. The dihedral angle between the fused ring system and the phenyl ring will be a key structural parameter.
Experimental Protocol for Crystal Growth and X-ray Diffraction:
Caption: Workflow for obtaining and analyzing single crystals for X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, or by slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.
Conclusion
This technical guide has outlined the key physical properties of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole, providing a framework for its synthesis, identification, and further investigation. While some of the presented data is based on closely related analogs due to a lack of specific literature on the title compound, the provided experimental protocols offer a standardized approach for researchers to determine these properties with high confidence. The combination of predicted characteristics and robust methodologies presented herein will aid in the advancement of research and development involving this and related heterocyclic scaffolds.
References
- Al-Sultani, A. A. J., & Abd Al-Razaq, F. H. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(7), 134-144.
- Vandana K, Anoob Kumar K I, Jisha Prems, Vidhya K M, Lal Prasanth M L. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences, 11(6), 452-461.
- Demirci, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30155-30168.
- Manish, et al. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.
- Al-Amiery, A. A., et al. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Journal of Global Pharma Technology, 10(8), 351-359.
-
Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.
- Koprowska, K., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(11), 3362.
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. repository.qu.edu.iq [repository.qu.edu.iq]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
Application Notes and Protocols for Antimicrobial Assays of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The fused heterocyclic system, imidazo[2,1-b]thiazole, represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2] Derivatives of this core structure are actively being investigated as potential solutions to the growing challenge of antimicrobial resistance. The strategic functionalization of the imidazo[2,1-b]thiazole ring system, particularly at the 6-position with various aryl moieties, has been shown to modulate its biological efficacy. This document provides a detailed guide for the comprehensive antimicrobial evaluation of a specific analogue, 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole , leveraging its structural features for potent antimicrobial action.
The inclusion of a 4-nitrophenyl group is a deliberate design choice. Nitroaromatic compounds are a known class of antimicrobials that often act as prodrugs.[5] Their mechanism typically involves enzymatic reduction of the nitro group within the microbial cell, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other essential macromolecules, ultimately leading to cell death.[5] This application note will furnish researchers with the foundational knowledge and detailed protocols necessary to rigorously assess the antimicrobial profile of 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole.
I. Scientific Rationale and Mechanism of Action
The antimicrobial activity of 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole is hypothesized to be a dual-action mechanism, stemming from both the core heterocyclic scaffold and the nitroaromatic substituent.
-
The Imidazo[2,1-b]thiazole Core: This fused heterocyclic system is a bio-isostere of naphthalene and can intercalate into microbial DNA or bind to essential enzymes. Some derivatives of the related 5,6-dihydroimidazo[2,1-b]thiazole scaffold have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
-
The 4-Nitrophenyl Group (Prodrug Activation): The electron-withdrawing nitro group is susceptible to reduction by microbial nitroreductases, which are flavin-containing enzymes. This reduction is a key activation step.[5]
The proposed activation pathway is as follows:
Caption: Proposed reductive activation and mechanism of action for 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole.
II. Quantitative Data Summary: Illustrative MIC Profile
While specific experimental data for 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole is not yet widely published, the following table presents a hypothetical yet plausible Minimum Inhibitory Concentration (MIC) profile based on reported activities of structurally related 6-aryl-imidazo[2,1-b]thiazole derivatives. Researchers should use this as a guideline for establishing concentration ranges in their own assays.
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 - 32 | Vancomycin | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 - 64 | Ampicillin | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 - 128 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | Ciprofloxacin | 0.5 |
| Candida albicans (ATCC 90028) | Fungal | 4 - 16 | Fluconazole | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Fungal | 16 - 64 | Amphotericin B | 1 |
III. Experimental Protocols
These protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria and RPMI-1640 medium for fungi.
-
Microorganism Preparation: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the compound stock solution in the appropriate broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole) serially diluted and inoculated.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.
Step-by-Step Methodology:
-
Perform MIC Assay: Complete the broth microdilution assay as described in Protocol 1.
-
Subculturing: From the wells corresponding to the MIC, and 2-3 concentrations above the MIC, take a 10 µL aliquot.
-
Plating: Spot the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at the appropriate temperature and duration until growth is visible in a control spot (from the no-compound growth control well).
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture agar plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Protocol 3: Agar Disk Diffusion Assay
This qualitative or semi-quantitative method provides a rapid assessment of antimicrobial activity.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Prepare Disks: Impregnate sterile paper disks (6 mm diameter) with a known amount of the 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole solution (e.g., 30 µg per disk). Allow the solvent to evaporate completely.
-
Apply Disks: Place the impregnated disks onto the surface of the inoculated MHA plate. Gently press to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.
IV. Self-Validating Systems and Trustworthiness
To ensure the reliability and reproducibility of your results, every assay must include a robust set of controls:
-
Positive Controls: A well-characterized antibiotic or antifungal agent should be run in parallel. The resulting MIC or zone of inhibition must fall within the expected range as defined by CLSI or EUCAST guidelines for the specific quality control strain used (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). This validates the assay's ability to detect antimicrobial activity.
-
Negative Controls: The growth control (inoculum + medium) must show robust growth, and the sterility control (medium only) must show no growth. This confirms the viability of the microbes and the sterility of the medium.
-
Solvent Toxicity Control: If using a solvent like DMSO, a control well with the highest concentration of DMSO used in the assay should be included to ensure it does not inhibit microbial growth on its own.
V. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial antimicrobial characterization of 6-(4-Nitrophenyl)imidazo[2,1-b][3][4]thiazole. Positive results from these assays, particularly potent MIC and MBC/MFC values against clinically relevant pathogens, would warrant further investigation. Subsequent studies could include time-kill kinetics, assessment of activity against microbial biofilms, synergy testing with existing antibiotics, and in vivo efficacy studies in animal models of infection. The dual-action potential of this compound, combining the established activity of the imidazo[2,1-b]thiazole core with the prodrug strategy of the nitroaromatic moiety, makes it a compelling candidate for further drug discovery and development efforts.
References
- Andreani, A., Granaiola, M., Leoni, A., et al. (2005). Potential antitumor agents. 37. Antitumor activity of new substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones. Bioorganic & Medicinal Chemistry, 13(13), 4373-4380.
- Clinical and Laboratory Standards Institute (CLSI). (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Available at: [Link]
- Guzeldemirci, N. U., & Kucukbasmaci, O. (2010). Synthesis and antimicrobial activity evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety. European Journal of Medicinal Chemistry, 45(1), 63-68.
- Kaur, H., Kumar, S., & Singh, I. (2017). Imidazo[2,1-b]thiazole: a versatile scaffold with diverse biological activities. Medicinal Chemistry Research, 26(10), 2275-2300.
- Li, Y., et al. (2021). Nitroreductase-activated prodrugs for hypoxia-selective cancer therapy. Journal of Medicinal Chemistry, 64(22), 16157-16181.
- Saliyeva, L. M., Holota, S. M., Grozav, A. M., et al. (2021). Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry, 19(2), 52-60.
- Townsend, J. A., & Silhavy, T. J. (2015). Bacterial outer membrane biogenesis. Annual Review of Microbiology, 69, 149-167.
- Walsh, C. T., & Wencewicz, T. A. (2014). Prospects for new antibiotics: a molecule-centered perspective. Journal of Antibiotics, 67(1), 7-22.
- Wardman, P. (2009). The mechanism of cellular protection by nitazoxanide. Current Opinion in Infectious Diseases, 22(6), 575-580.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Spectroscopic Approach for the Structural Elucidation of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
Application Note: A Multi-technique Spectroscopic Approach for the Structural Elucidation of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
Abstract
This document provides a comprehensive guide to the essential spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole. This compound belongs to the imidazo[2,1-b]thiazole class, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Accurate and thorough characterization is a critical first step in any drug discovery or development pipeline. This guide moves beyond simple procedural lists, offering detailed protocols, expected data, and the underlying scientific rationale for each analytical choice, empowering researchers to not only acquire high-quality data but also to interpret it with confidence.
Introduction and Scientific Context
The imidazo[2,1-b]thiazole fused heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[3][4]. The title compound, 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole, incorporates a potent pharmacophore (the nitrophenyl group) onto this versatile core. Its synthesis, typically achieved via the condensation of a 2-aminothiazole with a substituted α-haloketone (in this case, 2-bromo-1-(4-nitrophenyl)ethan-1-one), requires rigorous analytical confirmation.
Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, revealing detailed information about its electronic structure, functional groups, and the precise connectivity of its atoms. An integrated approach, combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), is the industry standard for definitive structural elucidation. This note details the optimized application of these techniques for the target molecule.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data, particularly for NMR assignments. The structure and IUPAC numbering scheme for 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole are presented below.
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
Technical Support Center: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
Welcome to our dedicated technical support center for the synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and improve your yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole. The primary and most established method for this synthesis is the condensation reaction between 2-aminothiazole and 2-bromo-1-(4-nitrophenyl)ethanone, a classic example of the Hantzsch thiazole synthesis.
Problem 1: Consistently low yield of the final product.
Answer:
Low yields in the synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to diagnosing and resolving this issue:
1. Purity and Stability of Starting Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone: This is a critical starting material. As an α-haloketone, it can be unstable and is a lachrymator, requiring careful handling.
-
Verification: Before starting your reaction, verify the purity of your 2-bromo-1-(4-nitrophenyl)ethanone using ¹H NMR. Look for the characteristic singlet of the α-bromomethylene protons. The presence of impurities from its synthesis or degradation can significantly impact your yield.
-
Storage: Store this reagent in a cool, dark, and dry place to minimize degradation. For long-term storage, temperatures of 2-8°C are recommended.[2]
-
-
2-aminothiazole: The purity of 2-aminothiazole is also crucial. Impurities can lead to unwanted side reactions. It is advisable to use a freshly opened bottle or to purify the commercially available reagent by recrystallization if its purity is questionable.
2. Reaction Conditions Optimization:
The reaction conditions play a pivotal role in maximizing the yield. Below is a table summarizing key parameters and their potential impact, followed by a more detailed explanation.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Methanol | These protic solvents are commonly used and generally provide good yields.[3] |
| Temperature | Reflux (typically 70-90°C) | Higher temperatures can accelerate the reaction, but excessive heat may lead to decomposition or side product formation.[3][4] |
| Reaction Time | 2-8 hours (monitor by TLC) | Incomplete reactions are a common cause of low yields. Monitor the reaction progress by TLC until the starting materials are consumed. |
| Stoichiometry | Equimolar amounts of reactants | Using a slight excess of one reactant is generally not necessary and can complicate purification. |
-
Solvent Choice: While ethanol and methanol are standard, other solvents like DMF have been used for similar reactions.[5] However, protic solvents are generally preferred for the Hantzsch synthesis.
-
Temperature Control: Precise temperature control is essential. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can promote the formation of side products or degradation of the desired product.
-
Microwave-Assisted Synthesis: For a significant improvement in reaction time and potentially yield, consider microwave-assisted synthesis. Studies on similar Hantzsch reactions have shown a dramatic reduction in reaction time from hours to minutes with improved yields.[3]
3. Work-up and Purification:
-
Neutralization: The initial product of the reaction is the hydrobromide salt of the target molecule. This salt is often insoluble and precipitates from the reaction mixture. It is crucial to carefully neutralize this salt with a weak base, such as sodium bicarbonate or sodium carbonate solution, to obtain the free base.[6] Over-basification can lead to decomposition.
-
Purification: The crude product may require purification by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography. The low solubility of the product in common organic solvents can make purification challenging.[3]
Problem 2: The formation of significant amounts of side products.
Answer:
The formation of side products is a common issue in the Hantzsch synthesis. Here are the likely culprits and how to mitigate them:
-
Self-condensation of 2-bromo-1-(4-nitrophenyl)ethanone: Under basic conditions, α-haloketones can undergo self-condensation. This is why the reaction is typically run under neutral or slightly acidic conditions, with the final neutralization step performed during work-up.
-
Formation of isomeric products: While less common in this specific reaction, alternative cyclization pathways can sometimes lead to isomeric impurities. This is often influenced by the reaction conditions. Sticking to established protocols can minimize this.
-
Reaction with solvent: In some cases, the solvent can participate in side reactions, especially at high temperatures.
To minimize side product formation, adhere to the optimized reaction conditions, particularly regarding temperature and the careful neutralization during work-up. Monitoring the reaction by TLC will help you determine the optimal time to stop the reaction before significant side product formation occurs.
Problem 3: Difficulty in purifying the final product.
Answer:
Purification of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole can be challenging due to its limited solubility.
-
Recrystallization: If the purity of the crude product is reasonably high, recrystallization is the preferred method. You may need to experiment with different solvents or solvent mixtures to find a system that provides good recovery. Hot ethanol or methanol are good starting points.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next option. Due to the low solubility, you may need to use a more polar solvent system than is typical. A mixture of dichloromethane and methanol, or ethyl acetate and hexane with a gradient of the more polar solvent can be effective. It is advisable to first perform a small-scale test to determine the optimal eluent system.
-
Washing: Sometimes, washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity. For example, washing with cold ethanol or diethyl ether can remove unreacted starting materials and some side products.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole?
A1: The reaction proceeds through a well-established mechanism. First, the more nucleophilic nitrogen of the 2-aminothiazole attacks the α-carbon of the 2-bromo-1-(4-nitrophenyl)ethanone, displacing the bromide ion. This is followed by an intramolecular cyclization where the remaining amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazo[2,1-b][1]thiazole ring system.
Caption: Reaction mechanism for the synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole.
Q2: Are there any specific safety precautions I should take?
A2: Yes. 2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and is harmful if swallowed or inhaled. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Can I use 2-chloro-1-(4-nitrophenyl)ethanone instead of the bromo derivative?
A3: Yes, the chloro derivative can also be used. However, the bromo derivative is generally more reactive, which may lead to shorter reaction times or milder reaction conditions. If you use the chloro derivative, you may need to increase the reaction temperature or time to achieve a comparable yield.
Q4: What is the expected appearance of the final product?
A4: 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole is typically a solid. The color can range from pale yellow to brown, depending on its purity.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: To confirm the structure by looking for the characteristic proton signals of the imidazo[2,1-b][1]thiazole core and the nitrophenyl group.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocol: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-aminothiazole
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in anhydrous ethanol.
-
Add 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
The hydrobromide salt of the product may precipitate out. Filter the solid and wash it with a small amount of cold ethanol.
-
Suspend the collected solid in water and add a saturated solution of sodium bicarbonate dropwise with stirring until the pH is neutral (pH 7-8).
-
Collect the precipitated solid (the free base of the product) by vacuum filtration.
-
Wash the solid with deionized water and dry it under vacuum.
-
If necessary, purify the product by recrystallization from ethanol or by column chromatography.
Caption: A typical experimental workflow for the synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole.
References
- Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European journal of medicinal chemistry, 43(9), 1945–1954.
- Kaur, H., Kumar, S., & Singh, I. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(10), 4287-4300.
- Kumar, A., Sharma, S., & Bajaj, K. (2013). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 743-749.
- Cimerman, Z., & Smolčić-Bubalo, A. (2023).
- Al-Sultani, K. H. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11.
-
ResearchGate. (2024). I am trying to reduce nitrophenyl imidazo[2,1-b] thiadiazole via Bechamp reduction but the yield is only 40%, what should be done to increase yield? Retrieved from [Link]
-
Er, M., Onur, M. A., & Komurcu, S. (2019). Novel imidazo[2,1-b][1][7]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. Bioorganic chemistry, 86, 443–451.
-
Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][7]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.
-
Sethi, N. S., Noolvi, M. N., Kharb, V., Nathubhai, V. K., More, U. A., Avvaru, S. P., ... & Otaibi, F. A. (2020). SYNTHESIS OF NEW 2, 5, 6-SUBSTITUTED IMIDAZO [2, 1-B][1][7] THIADIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(11), 5518-5529.
- Asiri, A. M., & Khan, S. A. (2010). 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Fun, H. K., & Sam, S. H. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(5), 5593–5605.
- Al-Harbi, N. O., Bahattab, M. A., & El-Gamal, M. I. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3619.
- Katritzky, A. R., Cai, X., & Rogovoy, B. V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC advances, 7(32), 19895-19912.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(4), 147-152.
- Al-Bayati, R. I. H. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Al-Nahrain University, 15(2), 86-98.
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]
- Cooper, C. B., & Krska, S. W. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 626.
-
University of Hertfordshire. (2024). 2-bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromo-4-nitrophenyl)ethanone. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
Technical Support Center: Scale-Up Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals undertaking the scale-up synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind each step to ensure a successful, safe, and efficient scale-up campaign.
Synthesis Overview and Mechanism
The synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole is typically achieved through a two-step process. This pathway is a robust and widely adopted method, beginning with the formation of a key thiadiazole intermediate, followed by a cyclocondensation reaction analogous to the Hantzsch thiazole synthesis to construct the fused imidazo ring system.[3][4][5]
-
Step 1: Synthesis of 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole. This step involves the acid-catalyzed cyclodehydration of 4-nitrobenzoic acid and thiosemicarbazide.[3][6] Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, acting as both a Lewis acid catalyst and a powerful dehydrating agent.[6]
-
Step 2: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole. The intermediate from Step 1 is reacted with an α-haloketone, specifically 2-bromo-1-(4-nitrophenyl)ethanone, in a solvent such as ethanol.[2][3] The reaction proceeds via an initial nucleophilic attack of the exocyclic amine onto the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the final fused heterocyclic product.[2][4]
Overall Reaction Scheme
Caption: Two-step synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Q1: The reaction in Step 1 (thiadiazole formation) with POCl₃ is highly exothermic and difficult to control at a larger scale. How can I manage this?
A: This is a critical safety and process control issue. The reaction of POCl₃ with carboxylic acids and thiosemicarbazide is vigorous.
-
Causality: The exotherm is driven by the formation of strong P-O bonds and the release of HCl gas. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, leading to heat accumulation and a potential thermal runaway.
-
Solutions:
-
Controlled Addition: Switch from adding reagents all at once to a slow, controlled addition of POCl₃ to the mixture of 4-nitrobenzoic acid and thiosemicarbazide at a reduced temperature (e.g., 0-10 °C).
-
Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the coolant is at a sufficiently low temperature. Monitor the internal reaction temperature, not just the jacket temperature.
-
Use of a Co-solvent: While many procedures run this step neat in excess POCl₃, adding a high-boiling inert solvent (e.g., toluene, dichlorobenzene) can act as a heat sink, increasing the thermal mass of the reaction and making temperature control more manageable. This will require optimization.
-
Reverse Addition: Consider adding the solid mixture of acid and thiosemicarbazide in portions to the POCl₃ at a controlled temperature.
-
Q2: My yield of the 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole intermediate (Step 1) is low and inconsistent. What are the likely causes?
A: Low yield in this step often points to incomplete reaction, degradation, or mechanical losses during work-up.
-
Causality: Insufficient heating (time or temperature) can lead to an incomplete reaction. Conversely, excessive temperature or prolonged reaction times can cause decomposition of the starting materials or product. The work-up procedure is also critical.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in Step 1.
Q3: During the work-up of Step 1, adding the reaction mixture to ice/water creates a thick, unmanageable slurry that clogs the filter. How can this be improved?
A: This is a common physical processing challenge in scale-up. The rapid precipitation of the product upon quenching creates fine particles that are difficult to filter.
-
Causality: The product is likely insoluble in the acidic aqueous quench medium. Dumping the hot reaction mixture into cold water causes "shock crystallization," leading to very fine particles and a thick paste.
-
Solutions:
-
Reverse Quench: Slowly add the reaction mixture to a vigorously stirred, large volume of ice water. This maintains a dilute system and allows for better particle formation.
-
Temperature Control: Allow the reaction mixture to cool closer to room temperature before quenching.
-
pH Adjustment: After the initial quench, carefully basify the slurry with a solution of NaOH or NH₄OH to a pH of ~8.[6] This ensures the product, an amine, is in its free base form and fully precipitated. Do this slowly with good cooling as the neutralization is exothermic.
-
Filter Aid: Use a filter aid like Celite® to improve filtration speed and prevent clogging of the filter medium.
-
Q4: The final product from Step 2 is impure and requires extensive purification. How can I improve its purity directly from the reaction?
A: Purity issues in the final step often stem from side reactions or incomplete conversion. The goal on a large scale is to make the reaction as clean as possible to avoid difficult purifications like column chromatography.
-
Causality: The reaction between the aminothiadiazole and the α-haloketone can sometimes lead to the formation of isomeric byproducts or colored impurities if the reaction is not driven to completion or if it is overheated.
-
Solutions:
-
Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of the α-haloketone is not used, as this can lead to impurities. Precise 1:1 stoichiometry is often best. Monitor the reaction by TLC or HPLC to confirm the consumption of the limiting reagent.
-
Solvent Choice: Dry ethanol is a standard solvent.[2][3] Ensure it is of good quality. The use of DMF can sometimes accelerate the reaction but makes removal more difficult on a large scale.
-
Optimized Reflux: Refluxing for an extended period (e.g., 12-18 hours) is often necessary to drive the reaction to completion.[3]
-
Isolation Procedure: Upon cooling, the product should precipitate. If it does not, the addition of a non-solvent or concentration of the solvent may be required. The crude product should be filtered and washed thoroughly with cold ethanol to remove soluble impurities.
-
Recrystallization: A final recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/ethanol mixture) is the most effective purification method for large quantities.
-
Frequently Asked Questions (FAQs)
-
Q: What are the most critical safety precautions for this scale-up?
-
A: The primary hazards are phosphorus oxychloride (POCl₃) and 2-bromo-1-(4-nitrophenyl)ethanone.
-
POCl₃: Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a dry, well-ventilated fume hood or a closed reactor system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Have a compatible quenching agent (like dry sand or sodium carbonate) available for spills.
-
α-Haloketone: This is a lachrymator (causes tearing) and is corrosive. Handle only in a fume hood with appropriate PPE.
-
Thermal Hazard: As discussed, the reaction in Step 1 is exothermic. Strict temperature control is essential to prevent runaway reactions.
-
-
-
Q: Can I use a different reagent instead of POCl₃ in Step 1?
-
A: Yes, other dehydrating agents can be used, though they come with their own challenges. Concentrated sulfuric acid (H₂SO₄) is an alternative. However, this can lead to sulfonation byproducts and often requires higher temperatures. Polyphosphoric acid (PPA) is another option but can result in a very viscous reaction mixture that is difficult to stir and work up on a large scale. For efficiency and relatively clean conversion, POCl₃ remains a common choice in industrial settings despite its handling challenges.[3][6]
-
-
Q: What analytical techniques are essential for monitoring this process?
-
A:
-
Thin-Layer Chromatography (TLC): Essential for quick, qualitative monitoring of reaction progress to see the consumption of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is crucial for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the intermediate and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[3]
-
-
Detailed Scale-Up Protocol
This protocol is a representative example for a laboratory scale-up. All operations should be performed by trained personnel with appropriate engineering controls.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the scale-up synthesis.
Step 1: Synthesis of 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, condenser (with a gas outlet to a scrubber), and an addition funnel. Ensure the system is dry.
-
Charging: Charge the reactor with 4-nitrobenzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, ~5-10 vol) via the addition funnel over 1-2 hours. Rationale: This slow addition is critical to control the initial exotherm. The internal temperature must be maintained below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (~105-110 °C) and hold for 2-4 hours. Rationale: Heating is required to drive the cyclodehydration to completion. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 20-25 °C.
-
In a separate vessel, prepare a large volume of crushed ice and water (~20-30 vol) with vigorous stirring.
-
Slowly transfer the reaction mixture into the ice/water. Rationale: This quenches the reactive POCl₃ and precipitates the product. The process is highly exothermic and releases HCl gas.
-
Once the quench is complete, slowly add a 50% aqueous NaOH solution to adjust the pH of the slurry to ~8. Rationale: This neutralizes the acidic medium and ensures the amino-thiadiazole product is in its insoluble free-base form.[6]
-
Filter the resulting solid, wash the filter cake thoroughly with cold water until the filtrate is neutral, and then dry the solid under vacuum.
-
Step 2: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
-
Reactor Setup: In a clean, dry reactor, charge the dried 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (1.0 eq), 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq), and anhydrous ethanol (~15-20 vol).
-
Reaction: Heat the stirred mixture to reflux (~78 °C) and maintain for 12-18 hours. Rationale: The prolonged heating ensures the cyclocondensation reaction goes to completion.[3] Monitor by TLC or HPLC.
-
Isolation:
-
Cool the reaction mixture to 0-5 °C. The product should precipitate as a solid.
-
Filter the solid and wash the cake with a small amount of cold ethanol. Rationale: Washing with cold solvent removes soluble impurities without significantly dissolving the desired product.
-
-
Purification:
-
Transfer the crude solid to a clean reactor and add a suitable recrystallization solvent (e.g., ethanol or a DMF/ethanol mixture).
-
Heat to dissolve the solid completely, then cool slowly to allow for crystallization.
-
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under vacuum at 50-60 °C to yield the final product.
-
Data Summary Table
The following table provides typical parameters and expected outcomes for this synthesis. Values are illustrative and may require optimization for specific equipment and scales.
| Parameter | Step 1: Thiadiazole Formation | Step 2: Imidazo Ring Formation |
| Key Reagents | 4-Nitrobenzoic Acid, Thiosemicarbazide, POCl₃ | Aminothiadiazole, 2-Bromo-1-(4-nitrophenyl)ethanone |
| Solvent | POCl₃ (neat) or high-boiling co-solvent | Anhydrous Ethanol |
| Temperature | 0-10 °C (addition), then Reflux (~110 °C) | Reflux (~78 °C) |
| Typical Time | 2-4 hours | 12-18 hours |
| Work-up | Ice/water quench, neutralization to pH 8 | Cool, filter, and wash with cold ethanol |
| Purification Method | N/A (crude solid used directly) | Recrystallization (Ethanol or DMF/Ethanol) |
| Expected Yield | 75-90% | 70-85% |
| Expected Purity (Post-Purification) | >95% (by HPLC) | >99% (by HPLC) |
References
-
Jetir.Org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 13(5), 1054–1066. Available at: [Link]
-
Funar-Timofei, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available at: [Link]
-
Zaharia, V., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2396. Available at: [Link]
-
Bhatia, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
-
Bayrak, H., et al. (2019). Novel imidazo[2,1-b][1][2][6]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. Bioorganic Chemistry, 89, 102998. Available at: [Link]
-
Rostami, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 779–788. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
-
ResearchGate. (2012). Novel Biphenyl Imidazo[2,1-b][1][2][6]-Thiadiazole -a versatile scaffold. Retrieved from [Link]
-
Li, Y., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molbank, 2022(2), M1382. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(11), 17897–17909. Available at: [Link]
-
Fulle, F., et al. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (21), 3471-3474. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2019). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
Validation & Comparative
The Scientific Premise: Targeting Inflammation with Imidazo[2,1-b]thiazoles
An In-Depth Guide to the In Vivo Efficacy Validation of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole: A Comparative Analysis for Preclinical Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically-grounded framework for designing and executing the in vivo validation of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole, a compound of interest within the promising imidazo[2,1-b]thiazole chemical class. We will delve into the mechanistic rationale, present a detailed protocol for efficacy assessment in a validated animal model, and compare its potential profile against established therapeutic alternatives.
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is characterized by severe side effects, such as gastrointestinal damage and cardiovascular risks.[1][5] This has driven the search for new anti-inflammatory agents with improved safety profiles.[1][5] Derivatives of the related imidazo[2,1-b][1][2][6]thiadiazole class have been specifically synthesized and evaluated in vivo to find compounds with potent efficacy and reduced side effects compared to standard drugs like diclofenac.[1][5][7]
6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole (henceforth "NITP") represents a specific analogue whose efficacy requires rigorous preclinical validation. This guide outlines the critical steps for such an evaluation, grounded in established methodologies for this class of compounds.
Mechanistic Hypothesis: Inhibition of the Pro-Inflammatory Cascade
While the precise molecular target of NITP requires empirical confirmation, extensive research on related imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2][6]thiadiazole derivatives provides a strong mechanistic hypothesis. Molecular docking studies on similar compounds suggest they interact with and inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1][5][7] The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are central players in the inflammatory response.
Caption: Hypothesized mechanism of NITP as a COX inhibitor in the inflammatory pathway.
Comparative Landscape: NITP vs. Standard-of-Care Anti-Inflammatories
To establish a preclinical value proposition, NITP must be benchmarked against existing drugs with different mechanisms and selectivity profiles.
| Feature | NITP (Hypothesized) | Diclofenac (Non-Selective NSAID) | Celecoxib (Selective COX-2 Inhibitor) |
| Primary Target | Likely selective for COX-2 | Non-selective for COX-1 and COX-2 | Highly selective for COX-2 |
| Therapeutic Rationale | Reduce inflammation with potentially fewer side effects than non-selective NSAIDs. | Broadly effective for pain and inflammation.[1][5] | Reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. |
| Key Weakness | Efficacy and safety profile are unproven. | High risk of gastrointestinal damage and renal abnormalities.[1][5] | Potential for cardiovascular side effects with long-term use. |
| Preclinical Model Relevance | The carrageenan-induced edema model is ideal for demonstrating acute anti-inflammatory and anti-edema effects. | Serves as a robust positive control in acute inflammation models.[1][5][7] | Excellent comparator to demonstrate the efficacy of selective COX-2 inhibition. |
Experimental Protocol: In Vivo Efficacy in a Murine Acute Inflammation Model
The carrageenan-induced paw edema model is a universally accepted and highly reproducible method for screening acute anti-inflammatory agents.[1][8] It is particularly relevant for evaluating potential COX inhibitors.[5][7]
Experimental Workflow Overview
Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.
Detailed Step-by-Step Methodology
-
Animal Model and Husbandry
-
Species: Male Wistar rats (180-200g).
-
Rationale: This strain is consistently used in this model and shows a robust inflammatory response, providing a wide dynamic range for measuring inhibition.[1][7]
-
Husbandry: House animals in a temperature-controlled (22±2°C) and light-controlled (12h light/dark cycle) environment. Provide ad libitum access to standard chow and water. Acclimatize for at least 7 days before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Test Article Preparation and Grouping
-
Preparation: Prepare NITP in a vehicle of 0.5% Sodium Carboxymethyl Cellulose (Na-CMC). Formulations should be prepared fresh on the day of dosing.
-
Groups (n=8 per group):
-
Rationale: Including two doses of the test article allows for an assessment of dose-response, a critical factor in preclinical evaluation. Diclofenac serves as a well-characterized positive control to validate the assay's performance.[1][5]
-
-
Experimental Procedure
-
Baseline Measurement (t=0): Measure the volume of the right hind paw of each rat using a digital plethysmometer. This serves as the individual baseline for each animal.
-
Dosing: Administer the assigned test article or vehicle to each rat via oral gavage (p.o.).
-
Induction of Inflammation (t=1 hr): One hour after dosing, inject 0.1 mL of 1% w/v λ-carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Efficacy Measurement (t=2 to 7 hrs): Measure the paw volume of the injected paw at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis and Endpoints
-
Primary Endpoint: Calculate the percent inhibition of edema at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume from baseline (t=0).
-
Secondary Endpoints (from tissue collected at 6 hours):
-
Histopathology: Collect the paw tissue, fix in 10% neutral buffered formalin, and process for Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration.
-
Biomarker Analysis: Homogenize a portion of the paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 via ELISA.
-
-
Statistical Analysis: Use a one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups against the vehicle control group. A p-value of <0.05 is considered statistically significant.
-
Anticipated Results and Interpretation
A successful outcome would show a dose-dependent and statistically significant reduction in paw edema in the NITP-treated groups compared to the vehicle control. The efficacy of the high-dose NITP group should be comparable to the diclofenac positive control group.
Table 2: Representative Data from Paw Edema Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 4hr (mL, Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.78 ± 0.06 | - |
| NITP | 10 | 0.55 ± 0.05* | 29.5% |
| NITP | 30 | 0.39 ± 0.04** | 50.0% |
| Diclofenac | 10 | 0.35 ± 0.03** | 55.1% |
*p<0.05, *p<0.01 vs. Vehicle Control
Reduced immune cell infiltration in H&E-stained tissue sections and decreased levels of TNF-α and PGE2 in the paw homogenates from NITP-treated animals would provide strong mechanistic support for its anti-inflammatory activity.
Conclusion and Strategic Next Steps
This guide outlines a robust, industry-standard approach for the initial in vivo efficacy validation of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole. Positive results from this acute inflammation model would provide the necessary confidence to proceed with more advanced preclinical studies.
Future Directions:
-
Pharmacokinetic (PK) Studies: To correlate plasma exposure with efficacy.
-
Chronic Inflammation Models: Evaluation in models like collagen-induced arthritis to assess efficacy in chronic disease states.
-
Safety and Toxicology: A comprehensive safety assessment, including evaluation of gastric irritation potential, is mandatory.[1]
-
Target Deconvolution: Biochemical assays to definitively confirm COX-1/COX-2 inhibition and selectivity.
By following this structured and comparative approach, research teams can generate the high-quality, decision-driving data essential for the continued development of novel anti-inflammatory therapeutics.
References
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules. [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][6]THIADIAZOLE DERIVATIVES: A REVIEW. (2015). Heterocyclic Letters. [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). Molecules. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology. [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. [Link]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2016). Iranian Journal of Pharmaceutical Research. [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
Benchmarking 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole Against Standard of Care Drugs: A Comparative Guide for Drug Development Professionals
Benchmarking 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole Against Standard of Care Drugs: A Comparative Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern therapeutics, the quest for novel chemical scaffolds with potent and selective biological activities is paramount. The imidazo[2,1-b][1][2]thiazole core, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties, including anticancer, anthelmintic, and antimicrobial activities.[1] This guide focuses on a specific derivative, 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole, providing a framework for its comprehensive benchmarking against current standard of care drugs, with a primary emphasis on its potential as an anticancer agent.
The strategic inclusion of a nitrophenyl group at the 6-position of the imidazo[2,1-b][1][2]thiazole scaffold is a rational design choice aimed at enhancing its biological activity. The electron-withdrawing nature of the nitro group can influence the molecule's electronic distribution, potentially leading to improved interactions with biological targets. This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the experimental methodologies required to rigorously evaluate this compound's therapeutic potential.
The Therapeutic Potential of the Imidazo[2,1-b][1][2]thiazole Scaffold
The imidazo[2,1-b][1][2]thiazole nucleus is the foundational structure of the well-known anthelmintic drug, Levamisole.[1] Beyond its antiparasitic properties, Levamisole has also been investigated as an immunomodulatory agent in cancer therapy.[1] This dual activity highlights the therapeutic versatility of this scaffold. More recent research has focused on synthesizing and evaluating novel derivatives of imidazo[2,1-b][1][2]thiazole for their direct anticancer effects.[3][4] Studies have reported that certain derivatives exhibit potent cytotoxic effects against a variety of human tumor cell lines, including those of melanoma, colon cancer, and leukemia.[3][4] The proposed mechanisms of action for these compounds often involve the induction of apoptosis and the disruption of microtubule dynamics.[5]
Given this background, 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole warrants a thorough investigation to determine its standing relative to established anticancer and antiparasitic drugs.
Benchmarking Against Standard of Care Anticancer Drugs
A critical step in the development of any new anticancer agent is its comparison against the current standards of care. This not only establishes its potential clinical utility but also provides insights into its relative efficacy and selectivity. The choice of standard of care drugs for comparison will depend on the specific cancer types against which 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole shows the most promising activity in initial screenings.
Selection of Relevant Cancer Types and Standard of Care Drugs
Based on the reported activity of similar imidazo[2,1-b]thiazole derivatives, initial benchmarking should focus on the following cancer types and their respective standard of care treatments:[4]
-
Melanoma: For BRAF-mutant melanoma, a combination of a BRAF inhibitor (e.g., Dabrafenib) and a MEK inhibitor (e.g., Trametinib) is a standard first-line treatment. For BRAF wild-type melanoma, immune checkpoint inhibitors like Pembrolizumab or Nivolumab are commonly used. Sorafenib, a multi-kinase inhibitor, has also been used and can serve as a relevant comparator.[4]
-
Colon Cancer: Treatment for colorectal cancer is highly dependent on the stage and molecular characteristics of the tumor. For metastatic colon cancer, chemotherapy regimens such as FOLFIRI (folinic acid, fluorouracil, and irinotecan) or FOLFOX (folinic acid, fluorouracil, and oxaliplatin), often in combination with targeted agents like Bevacizumab (an anti-VEGF antibody) or Cetuximab (an anti-EGFR antibody), are standard.
-
Leukemia: The standard of care for leukemia varies significantly with the specific type (e.g., acute lymphoblastic leukemia, chronic myeloid leukemia). For chronic myeloid leukemia, tyrosine kinase inhibitors like Imatinib are the standard of care. For acute leukemias, combination chemotherapy regimens are typically employed.
Comparative Efficacy: In Vitro Cytotoxicity Profiling
The initial assessment of anticancer potential involves determining the cytotoxic activity of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole against a panel of human cancer cell lines representing the selected cancer types.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole and the respective standard of care drugs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of cell growth.
Data Presentation: Comparative IC50 Values
| Compound | Melanoma (A375) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) | Leukemia (K562) IC50 (µM) |
| 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole | Experimental Data | Experimental Data | Experimental Data |
| Sorafenib | Reference Data | N/A | Reference Data |
| 5-Fluorouracil | N/A | Reference Data | N/A |
| Imatinib | N/A | N/A | Reference Data |
This table is for illustrative purposes. Actual experimental data should be populated.
Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is crucial. Based on the literature for this class of compounds, investigating the induction of apoptosis and effects on the cell cycle and microtubule polymerization is a logical starting point.
Experimental Workflow: Mechanism of Action Studies
Caption: Experimental workflow for elucidating the anticancer mechanism of action.
Key Mechanistic Assays:
-
Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests interference with cell cycle progression.
-
Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. Western blotting for key apoptotic markers such as cleaved caspase-3 and PARP can further confirm the induction of apoptosis.
-
Tubulin Polymerization Assay: The effect of the compound on the in vitro polymerization of purified tubulin can be monitored spectrophotometrically. Inhibition of tubulin polymerization is a known anticancer mechanism for drugs like paclitaxel and vinca alkaloids.
Benchmarking Against Standard of Care Antiparasitic Drugs
The structural similarity of the imidazo[2,1-b][1][2]thiazole core to Levamisole suggests a potential for antiparasitic activity.[1] Benchmarking in this area would involve screening against a panel of relevant parasites.
Selection of Relevant Parasites and Standard of Care Drugs
Given Levamisole's activity as an anthelmintic, initial screening should target common nematode infections.
-
Ascariasis (roundworm): Standard of care includes albendazole, mebendazole, and ivermectin.[6][7]
-
Hookworm: Albendazole and mebendazole are the primary treatments.[6][7]
-
Strongyloidiasis (threadworm): Ivermectin is the drug of choice.[6]
Comparative Efficacy: In Vitro and In Vivo Models
-
In Vitro Assays: The motility and viability of larval and adult stages of the parasites can be assessed after incubation with the test compound and standard of care drugs.
-
In Vivo Models: Rodent models of parasitic infections (e.g., Heligmosomoides polygyrus for gastrointestinal nematodes) can be used to evaluate the in vivo efficacy of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole.
In Silico and ADMET Profiling
Early-stage in silico and experimental assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for de-risking a drug candidate.
In Silico Modeling Workflow
Caption: Workflow for in silico and in vitro ADMET profiling.
Key ADMET Parameters to Evaluate:
-
Solubility: Aqueous solubility is a key determinant of oral bioavailability.
-
Permeability: The ability of the compound to cross biological membranes can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Incubation with liver microsomes can provide an early indication of the compound's metabolic stability.
-
Cytotoxicity in Normal Cells: Evaluating the cytotoxicity of the compound in non-cancerous cell lines (e.g., normal human fibroblasts) is important for assessing its therapeutic index.
Conclusion and Future Directions
6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole represents a promising starting point for the development of a novel therapeutic agent, particularly in the realm of oncology. Its structural heritage, rooted in the versatile imidazo[2,1-b][1][2]thiazole scaffold, provides a strong rationale for its investigation. A rigorous benchmarking process, as outlined in this guide, is essential to objectively assess its potential against current standards of care.
Future research should focus on a comprehensive evaluation of its in vivo efficacy in relevant animal models of cancer and parasitic infections. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the nitrophenyl ring and other positions of the imidazo[2,1-b][1][2]thiazole core, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The ultimate goal is to identify a lead candidate with a superior therapeutic profile compared to existing treatments, thereby addressing unmet medical needs.
References
-
Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]
-
Siddiqui, N., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(19), 4447. [Link]
-
Kumar, S., et al. (2016). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica, 73(4), 913-924. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[2,1-b][1][2]thiazoles – potential anticancer agents derived from γ-bromodipnones. Retrieved from [Link]
-
PubMed. (2019). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1398. [Link]
-
American Academy of Pediatrics. (2021). Drugs for Parasitic Infections. In Red Book: 2021–2024 Report of the Committee on Infectious Diseases. [Link]
-
Ibraheem, H. K., & Al-Bayati, R. I. H. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-42. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2012). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 17(7), 8038-8049. [Link]
-
Cancer Research UK. (n.d.). Cancer drugs A to Z list. Retrieved from [Link]
-
ACS Publications. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19695-19708. [Link]
-
The Medical Letter, Inc. (2013). Drugs for Parasitic Infections. Treatment Guidelines from The Medical Letter, 11(Suppl). [Link]
-
Rashdan, M. R. H., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3619. [Link]
-
American Cancer Society. (n.d.). Treatment For Cancer. Retrieved from [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 795-808. [Link]
-
Cleveland Clinic. (2022). Antiparasitic Drugs. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]
-
The American Journal of Tropical Medicine and Hygiene. (2022). Low Treatment Rates of Parasitic Diseases with Standard-of-Care Prescription Drugs in the United States, 2013–2019. The American Journal of Tropical Medicine and Hygiene, 106(4), 1138-1145. [Link]
-
Chemocare. (n.d.). How Do Doctors Decide Which Chemotherapy Drugs To Give? Retrieved from [Link]
-
PubMed. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][3]THIADIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(4), 937-947. [Link]
-
National Center for Biotechnology Information. (2023). Antiparasitic Drugs. In StatPearls. [Link]
-
Aptitude Health. (2022). Most New Cancer Drug Approvals Have Not Displaced Standards of Care. Retrieved from [Link]
-
Mayo Clinic. (2024). Cancer treatment. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajtmh.org [ajtmh.org]
- 7. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]thiadiazole Scaffolds: A Guide for Drug Discovery Professionals
Introduction: The Tale of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The imidazo[2,1-b]thiazole and imidazo[2,1-b][1][2]thiadiazole cores are exemplary members of this class. At first glance, these two bicyclic heteroaromatic systems are remarkably similar, differing only by the isosteric replacement of a single methine (=CH-) group in the thiazole ring with a nitrogen atom to form the thiadiazole ring.
This guide provides a comprehensive comparative analysis of these two potent scaffolds. We will dissect their structural nuances, explore their synthetic accessibility, and contrast their vast biological activities. The objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions when selecting and designing novel therapeutics based on these frameworks. By understanding the subtle yet significant differences imparted by this single-atom substitution, we can more rationally design molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Chapter 1: A Comparative Look at Structural and Physicochemical Properties
The fundamental difference between the imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole scaffolds lies in the composition of the five-membered sulfur-containing ring. This distinction, while seemingly minor, has profound implications for the electronic character and, consequently, the physicochemical properties of the entire molecule.
The imidazo[2,1-b]thiazole core contains a thiazole ring fused to an imidazole ring. In contrast, the imidazo[2,1-b][1][2]thiadiazole core features a 1,3,4-thiadiazole ring fused to the imidazole. The substitution of a carbon atom for a more electronegative nitrogen atom in the thiadiazole ring alters the electron distribution across the fused system. This makes the imidazo[2,1-b]thiadiazole scaffold generally more electron-deficient and polar than its thiazole counterpart. This increased polarity can influence solubility, membrane permeability, and the ability to form hydrogen bonds, a critical factor in drug-receptor interactions. The 1,3,4-thiadiazole moiety is often considered a "hydrogen binding domain" and a "two-electron donor system," which contributes to its pharmaceutical suitability[1].
Caption: Isosteric relationship between the two core scaffolds.
Table 1: Comparison of Calculated Physicochemical Properties (Unsubstituted Cores)
| Property | Imidazo[2,1-b]thiazole | Imidazo[2,1-b]thiadiazole | Rationale for Difference |
| Molecular Formula | C₆H₄N₂S | C₅H₃N₃S | Replacement of CH with N. |
| Molecular Weight | 136.17 g/mol | 137.16 g/mol | Near-identical mass of CH vs. N. |
| cLogP | 1.50 | 0.85 | Increased nitrogen content enhances polarity and reduces lipophilicity. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | 53.9 Ų | The additional nitrogen atom acts as a hydrogen bond acceptor, increasing TPSA. |
| Hydrogen Bond Acceptors | 2 | 3 | The nitrogen in the thiadiazole ring provides an additional acceptor site. |
| Hydrogen Bond Donors | 0 | 0 | Neither unsubstituted core has a hydrogen atom attached to an electronegative atom. |
Note: Values are calculated estimates and may vary based on the software used.
Chapter 2: A Guide to Synthetic Strategies
The construction of both scaffolds often relies on a convergent synthetic logic, typically involving the condensation of an amino-heterocycle with a suitable α-halocarbonyl compound. The choice of the starting amine is the critical diverging point in the synthesis.
Synthesis of Imidazo[2,1-b]thiazoles: The most common route involves the reaction of a 2-aminothiazole derivative with an α-haloketone. This can be considered a variation of the Hantzsch thiazole synthesis. More recently, multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, have emerged as efficient, one-pot alternatives that offer higher atom economy and avoid harsh conditions often associated with classical methods[3].
Synthesis of Imidazo[2,1-b]thiadiazoles: The primary synthetic pathway mirrors that of its thiazole analog. It typically begins with a 2-amino-5-substituted-1,3,4-thiadiazole which is then condensed with an α-haloketone (e.g., a phenacyl bromide) in a suitable solvent like refluxing ethanol[2][4]. The endocyclic nitrogen atom of the aminothiadiazole acts as the nucleophile, displacing the halide to form an intermediate that subsequently cyclizes to yield the fused bicyclic system[4].
Caption: General synthetic workflow for both scaffolds.
Experimental Protocol: General Synthesis of 6-Aryl-Substituted Scaffolds
This protocol provides a representative method for synthesizing 6-aryl-substituted versions of both scaffolds, which are commonly reported in the literature for their biological activities.
Objective: To synthesize 6-phenylimidazo[2,1-b]thiazole and 6-phenylimidazo[2,1-b][1][2]thiadiazole.
Materials:
-
For Imidazo[2,1-b]thiazole: 2-Aminothiazole
-
For Imidazo[2,1-b]thiadiazole: 2-Amino-1,3,4-thiadiazole
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting amino-heterocycle (10 mmol) (either 2-aminothiazole or 2-amino-1,3,4-thiadiazole) in 40 mL of anhydrous ethanol.
-
Addition of Reagents: To this stirring solution, add 2-bromoacetophenone (10 mmol, 1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.
-
Causality: The elevated temperature facilitates the initial nucleophilic substitution reaction between the amino group and the α-haloketone, followed by the intramolecular cyclization/dehydration to form the fused imidazole ring. Ethanol serves as a polar protic solvent that is suitable for this type of condensation.
-
-
Monitoring: Monitor the reaction progress by TLC using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization & Isolation: Cool the mixture in an ice bath and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This deprotonates the product, making it less soluble in the aqueous media and facilitating its precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.
-
Self-Validation: The integrity of the synthesized compound must be confirmed through characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the correct chemical structure and purity[2].
-
Chapter 3: A Broad Spectrum of Biological Activity
Both the imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole scaffolds have been extensively explored for their therapeutic potential, revealing a remarkably broad and overlapping spectrum of biological activities. This versatility underscores their status as privileged structures in drug discovery.
The fusion of the imidazole ring with either a thiazole or thiadiazole ring creates a rigid, planar system with a unique distribution of heteroatoms that can engage in various interactions—hydrogen bonding, π-π stacking, and hydrophobic interactions—with biological macromolecules.
Table 2: Summary of Reported Biological Activities
| Biological Activity | Imidazo[2,1-b]thiazole | Imidazo[2,1-b]thiadiazole | Key Examples / Notes |
| Anticancer | Yes[5] | Yes[1][6][7] | A primary area of research for both. Mechanisms include tubulin inhibition, kinase inhibition, and apoptosis induction[5][6][8]. |
| Antimicrobial | Yes[3] | Yes[1][7] | Active against both Gram-positive and Gram-negative bacteria. SAR studies show halo and methoxy groups can enhance activity[1]. |
| Antifungal | Yes | Yes[1][7] | Reported activity against various fungal strains, including Candida albicans. |
| Antitubercular | Yes[3][9] | Yes[7] | Both scaffolds have yielded potent inhibitors of Mycobacterium tuberculosis[9]. |
| Anti-inflammatory | Yes[3] | Yes[7][10] | Activity has been linked to mechanisms like cyclooxygenase inhibition[10]. |
| Anthelmintic | Yes[1] | Less Common | The classic example is Levamisole, which is based on the imidazo[2,1-b]thiazole core[1]. |
| Antiviral | Moderate | Yes[1][2] | Some derivatives have shown activity against influenza viruses[2]. |
Chapter 4: Deep Dive - A Comparative Analysis of Anticancer Potential
The development of novel anticancer agents is arguably the most fruitful application for both scaffolds. Their derivatives have demonstrated potent cytotoxicity against a wide array of human cancer cell lines, often acting through well-defined molecular mechanisms.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of derivatives from both families exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. These agents disrupt microtubule dynamics by inhibiting the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Imidazo[2,1-b]thiazole Derivatives: Conjugates of imidazo[2,1-b]thiazole with benzimidazole have been shown to be potent microtubule-targeting agents. They occupy the colchicine binding site on β-tubulin, leading to G2/M phase arrest and apoptosis with IC₅₀ values in the low micromolar range[8].
-
Imidazo[2,1-b]thiadiazole Derivatives: Similarly, imidazo[2,1-b]thiadiazole-linked oxindoles have been developed as powerful tubulin polymerization inhibitors. Certain compounds from this series showed even more potent tubulin inhibition (IC₅₀ = 0.15 µM) than the well-known agent combretastatin A-4[6]. Docking studies confirm that these compounds also bind at the colchicine site, interacting with key residues like αAsn101 and βCys241[6].
Caption: Mechanism of action for tubulin-targeting agents.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative compounds from both scaffolds against common human cancer cell lines, providing a direct comparison of their potency.
Table 3: Representative Anticancer Activity (IC₅₀ / GI₅₀ in µM)
| Compound Class | Derivative Example | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | Notes & Reference |
| Imidazo[2,1-b]thiazole | Benzimidazole conjugate 6d | >10 | 1.08 | >10 | Potent and selective against lung cancer line. Acts as a tubulin inhibitor.[8] |
| Imidazo[2,1-b]thiazole | Benzo[d]imidazo[2,1-b]thiazole IT10 | N/A | N/A | N/A | Primarily active against M. tuberculosis (IC₅₀ = 2.32 µM), but highlights diverse activity.[9] |
| Imidazo[2,1-b]thiadiazole | Oxindole conjugate 7 | 1.1 | 1.6 | 1.2 | Broad-spectrum potent cytotoxicity. Potent tubulin inhibitor (IC₅₀ = 0.15 µM).[6] |
| Imidazo[2,1-b]thiadiazole | Substituted derivative 7g | >100 | N/A | N/A | Also cytotoxic against L1210 and CEM cell lines (IC₅₀ = 23 µM).[2] |
Analysis of Structure-Activity Relationships (SAR): For both scaffolds, the substitution pattern is paramount for potent anticancer activity.
-
For tubulin inhibitors, a common motif is the presence of a 3,4,5-trimethoxyphenyl or a similar substituted aryl group at the 2-position of the fused system, which is known to interact with the colchicine binding site[6].
-
For the imidazo[2,1-b]thiazole series, linking to other heterocyclic systems like benzimidazole can dramatically enhance potency and selectivity[8].
-
For the imidazo[2,1-b]thiadiazole series, substitutions at the 5- and 6-positions of the imidazo-thiadiazole core with bulky aryl groups are often crucial for high activity[2][6].
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole scaffolds are structurally similar yet distinct platforms for the design of novel therapeutics. Our comparative analysis reveals several key takeaways:
-
Physicochemical Properties: The imidazo[2,1-b]thiadiazole core is inherently more polar due to the additional nitrogen atom. This could be leveraged to improve aqueous solubility or to target proteins with more polar binding pockets, though it may also present challenges for cell permeability that must be balanced with appropriate substitutions.
-
Synthesis: Both are readily accessible through well-established synthetic routes, ensuring a consistent supply of derivatives for screening and development.
-
Biological Activity: Both scaffolds exhibit an impressively broad and overlapping range of biological activities, particularly as anticancer and antimicrobial agents. There is no clear "winner"; rather, the choice of scaffold should be guided by the specific therapeutic target and desired drug-like properties. The imidazo[2,1-b]thiazole core, exemplified by Levamisole, has a proven clinical track record in anthelmintic and immunomodulatory applications[1].
Future Directions: The true potential of these scaffolds may lie in direct, head-to-head comparisons of isosteric pairs, where the only difference is the CH vs. N at the key position. Such studies would provide invaluable data on how this single atom change affects potency, selectivity, ADME properties, and off-target effects. Furthermore, as our understanding of disease biology evolves, applying these privileged scaffolds to novel targets beyond tubulin and kinases represents a promising avenue for future drug discovery efforts.
References
-
Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2]thiadiazoles. Tetrahedron, 67(35).
-
Kumar, S., et al. (2012). Synthesis of imidazo[2,1-b][1][2]thiadiazole derivatives as possible biologically active agents. Acta Poloniae Pharmaceutica, 69(5), 919-929.
-
Yadav, P., et al. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 795-812.
-
Singh, P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133.
-
Reyes-Mendoza, J., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 27(21), 7248.
-
Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2017). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Bioenergetics: Open Access, 6(2).
-
Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[2,1-b][1][2]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 123, 333-346.
-
Shankar, G., et al. (2019). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 73-78.
-
Saini, A., Kumar, S., & Kumar, V. (2021). Biological activities of imidazo[2,1-b][1][2]thiadiazole derivatives: A review. ResearchGate.
-
Gad-Elkareem, M. A. M., et al. (2013). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 18(1), 912-922.
-
Kumar, S., et al. (2012). SYNTHESIS OF IMIDAZO[2,1-b][1][2]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. Acta Poloniae Pharmaceutica, 69(5), 919-929.
-
Aly, H. M., et al. (2020). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 42(5), 2201-2212.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
Navigating the Uncharted: A Guide to Safely Handling 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into the unknown. Among these is 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole, a compound of interest within the broader class of imidazo[2,1-b]thiazole derivatives, which have shown a wide range of pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6][7][8] A derivative, a benzo-[d]-imidazo-[2,1-b]-thiazole carrying a 4-nitro phenyl moiety, has demonstrated significant activity against Mycobacterium tuberculosis with low observed cellular toxicity, highlighting the potential of this structural class.[9]
However, with great potential comes the need for profound respect for the unknown. As a novel research chemical, comprehensive toxicological data for 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole is not yet publicly available. Therefore, a cautious and systematic approach to handling is paramount. This guide synthesizes field-proven insights and established safety protocols for structurally related compounds to provide a robust framework for its safe management in the laboratory. The core principle is to treat this compound with the highest degree of caution, assuming it to be hazardous until proven otherwise.
The Rationale Behind a Stringent PPE Protocol
The chemical structure of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole incorporates a nitro group and a fused heterocyclic system. Nitro-aromatic compounds can present various hazards, and related heterocyclic structures can be skin, eye, and respiratory irritants, and may be harmful if swallowed.[10] For instance, the Safety Data Sheet for a structurally related compound, 5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole, indicates it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[10] Consequently, the personal protective equipment (PPE) recommendations outlined below are designed to create a comprehensive barrier to all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Core Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[11] | The inner glove provides a second layer of protection in case the outer glove is breached. Nitrile offers good resistance to a broad range of chemicals.[12] |
| Eye Protection | Chemical splash goggles. | Protects against splashes and airborne particles from all directions. |
| Face Protection | Face shield worn over safety goggles.[11] | Provides an additional layer of protection for the entire face from splashes or unexpected reactions. |
| Body Protection | Flame-resistant laboratory coat, fully fastened. | Protects the wearer's clothing and skin from spills and splashes. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A primary engineering control to minimize inhalation exposure to dust or vapors.[11] |
Operational Plan: From Weighing to Waste
A meticulously planned workflow is the bedrock of safety. The following step-by-step protocol is designed to minimize exposure at every stage of handling.
Pre-Experiment Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Designated Area: Demarcate a specific area within the fume hood for handling the compound to contain any potential spills.[11]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within easy reach inside the fume hood to minimize movement and the potential for accidents.
Step-by-Step Handling Protocol:
-
Donning PPE: Before entering the designated handling area, correctly don all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.[11]
-
Use a micro-spatula to handle the solid compound, taking care to avoid generating dust.
-
If dissolving, add the solvent to the solid slowly and in a controlled manner to prevent splashing.
-
-
During the Experiment:
-
Keep the fume hood sash at the lowest possible working height.[11]
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
-
Post-Experiment Decontamination:
-
Carefully decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
-
Wipe down the designated area of the fume hood.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. A general guideline is to remove the most contaminated items first (outer gloves), followed by the face shield, lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and organized response is critical to mitigate potential exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
-
Isolate the Area:
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
If not already wearing it, don the full set of recommended PPE, including respiratory protection if there is a risk of airborne dust or vapor.
-
-
Contain and Clean:
-
For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Carefully sweep up the material and place it in a labeled hazardous waste container.[13]
-
For a solution spill, use an appropriate absorbent material to contain and soak up the liquid.
-
-
Decontaminate:
-
Thoroughly decontaminate the spill area with an appropriate solvent and cleaning agent.
-
-
Dispose of Waste:
-
All contaminated materials, including absorbent pads and used PPE, must be placed in a sealed, clearly labeled hazardous waste container for disposal according to institutional and local regulations.
-
Disposal Plan
All waste containing 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Avoid mixing with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Safety Workflow
To ensure a clear understanding of the procedural flow for handling this compound, the following diagram illustrates the key decision points and actions.
Caption: Procedural workflow for handling 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the scientific potential of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole while prioritizing their personal safety and the integrity of their laboratory environment.
References
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. Available at: [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][11]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole. MDPI. Available at: [Link]
-
Novel imidazo[2,1-b][1][2][11]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. PubMed. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][11]THIADIAZOLE DERIVATIVES. PubMed. Available at: [Link]
-
4-(4-Nitrophenyl)-1,2,3-thiadiazole - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. Available at: [Link]
-
Personal Protective Equipment. ILC Dover. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate. Available at: [Link]
Sources
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hsa.ie [hsa.ie]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
